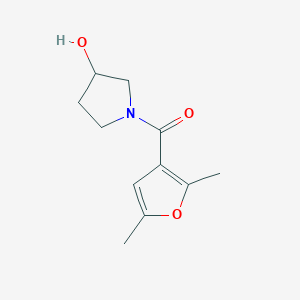

1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidin-3-ol

Descripción general

Descripción

1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidin-3-ol is a fascinating chemical compound utilized in various scientific research fields. Its unique properties make it an ideal candidate for drug discovery, catalysis, and material synthesis, opening new avenues for innovative advancements.

Métodos De Preparación

The synthesis of 1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidin-3-ol typically involves several steps, including the formation of the furan ring and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied due to its mild and functional group-tolerant reaction conditions . The reaction involves the use of organoboron reagents and palladium catalysts to form carbon-carbon bonds. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Análisis De Reacciones Químicas

1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidin-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where functional groups on the furan ring or pyrrolidine moiety are replaced by other nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidin-3-ol has a wide range of scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in drug discovery and development.

Industry: The compound’s properties make it suitable for use in catalysis and material science, contributing to the development of new materials and industrial processes.

Mecanismo De Acción

The mechanism by which 1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidin-3-ol exerts its effects involves interactions with molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved. Detailed studies on the compound’s mechanism of action are essential for understanding its potential therapeutic applications.

Comparación Con Compuestos Similares

1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidin-3-ol can be compared with other similar compounds, such as:

1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidine-3-carboxylic acid: This compound has a carboxylic acid group instead of a hydroxyl group, which may affect its reactivity and applications.

2,5-Dimethylfuran-3-carboxylic acid: Lacking the pyrrolidine moiety, this compound has different chemical properties and uses.

Pyrrolidin-3-ol: Without the furan ring, this compound has distinct reactivity and applications.

The uniqueness of this compound lies in its combined furan and pyrrolidine structures, which confer specific chemical and biological properties that are not present in the similar compounds mentioned above.

Actividad Biológica

1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidin-3-ol is a compound of significant interest in the fields of medicinal chemistry and pharmacology. Its unique structural features allow it to interact with various biological targets, making it a potential candidate for drug development. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 209.24 g/mol. The compound features a pyrrolidine ring fused with a dimethylfuran moiety, which contributes to its unique reactivity and biological properties.

Chemical Structure

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 209.24 g/mol |

| CAS Number | 1343704-79-9 |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction can modulate various biochemical pathways, leading to potential therapeutic effects. Research indicates that the compound may exhibit:

- Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.

- Antimicrobial Properties : The compound has shown potential against both Gram-positive and Gram-negative bacteria, indicating its utility as an antimicrobial agent.

Case Studies and Research Findings

- Anticancer Studies : In vitro assays have demonstrated that derivatives of similar compounds exhibit cytotoxicity against various cancer cell lines. For instance, compounds with structural similarities to this compound have shown IC50 values ranging from 43.15 to 68.17 µM against HepG2 cell lines .

- Antimicrobial Activity : A study examining the biological properties of related compounds indicated that certain derivatives displayed significant antibacterial activity comparable to established antibiotics like streptomycin .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound | Structure Characteristics | Notable Biological Activity |

|---|---|---|

| 1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidine | Lacks hydroxyl group; may affect reactivity | Potential anticancer properties |

| 2,5-Dimethylfuran-3-carboxylic acid | No pyrrolidine moiety; different chemical behavior | Lower biological activity compared to target |

| Pyrrolidin-3-ol | Does not contain furan ring; distinct reactivity | Limited therapeutic applications |

Q & A

Basic Research Questions

Q. How can the enantiomeric purity of 1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidin-3-ol be ensured during synthesis?

- Methodological Answer : Enantioselective synthesis is critical. Utilize chiral catalysts or enzymatic resolution techniques (e.g., lipase-mediated kinetic resolution) to isolate the desired stereoisomer. Post-synthesis, validate purity via chiral HPLC with a polysaccharide-based column (e.g., Chiralpak®) or analyze using NMR if fluorine-containing intermediates are involved. Compare retention times or splitting patterns with known standards .

Q. What spectroscopic methods are most effective for confirming the structure of this compound?

- Methodological Answer : Employ a combination of 2D NMR techniques (e.g., - COSY, HSQC, HMBC) to resolve overlapping signals and confirm connectivity between the pyrrolidine, furan, and carbonyl groups. IR spectroscopy can verify the presence of carbonyl (C=O, ~1700 cm) and hydroxyl (-OH, ~3200-3500 cm) groups. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .

Q. How should reaction conditions be optimized for introducing the 2,5-dimethylfuran-3-carbonyl moiety?

- Methodological Answer : Use coupling reagents like HATU or DCC in anhydrous solvents (e.g., DMF or THF) under inert atmosphere. Monitor reaction progress via TLC or LC-MS. Temperature control (0–25°C) minimizes side reactions. Post-reaction, purify via silica gel chromatography using gradient elution (hexane/ethyl acetate) to isolate the acylated product .

Advanced Research Questions

Q. How can the biological activity of this compound be systematically assessed in vitro?

- Methodological Answer : Design dose-response assays using target-specific models (e.g., enzyme inhibition or receptor binding assays). For enzyme targets, measure IC values via fluorometric or colorimetric substrates. Use cell-based assays (e.g., luciferase reporters for GPCR activity) to evaluate functional responses. Validate selectivity by profiling against related off-target proteins .

Q. How should researchers address discrepancies in reported biological activities of similar pyrrolidine derivatives?

- Methodological Answer : Conduct meta-analysis of literature data, comparing assay conditions (e.g., buffer pH, incubation time, cell lines). Replicate conflicting studies under standardized protocols. Investigate potential differences in compound purity (e.g., residual solvents, stereochemical impurities) via orthogonal analytical methods (HPLC, DSC). Consider species-specific variations in target binding .

Q. What computational approaches predict the compound’s interaction with biological targets?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina, Glide) to model binding poses within target active sites. Validate predictions with molecular dynamics (MD) simulations (e.g., GROMACS) to assess stability over 100+ ns. Use free-energy perturbation (FEP) or MM/GBSA calculations to estimate binding affinities. Cross-reference with mutagenesis data to confirm critical residues .

Q. How can the compound’s stability under physiological conditions be evaluated?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and liver microsomes at 37°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours. Identify metabolites using LC-MS/MS. For light sensitivity, expose to UV-Vis light and track changes in UV absorption spectra .

Propiedades

IUPAC Name |

(2,5-dimethylfuran-3-yl)-(3-hydroxypyrrolidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-7-5-10(8(2)15-7)11(14)12-4-3-9(13)6-12/h5,9,13H,3-4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSPWUZRSOLTWPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)N2CCC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.